
Spectroscopic Profile of 4-Methyl-2-nitropyridin-
3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 4-Methyl-2-nitropyridin-3-ol

Cat. No.: B1367648 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic characteristics of

4-Methyl-2-nitropyridin-3-ol, a heterocyclic compound of interest in medicinal chemistry and

materials science. Designed for researchers, scientists, and drug development professionals,

this document delves into the theoretical and practical aspects of the nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data pertinent to this molecule. In

the absence of a complete, publicly available experimental dataset for 4-Methyl-2-
nitropyridin-3-ol, this guide leverages predictive methodologies and comparative analysis with

structurally related compounds to offer a robust interpretation of its expected spectroscopic

signature.

Introduction to 4-Methyl-2-nitropyridin-3-ol
4-Methyl-2-nitropyridin-3-ol, with the molecular formula C₆H₆N₂O₃, belongs to the substituted

pyridine class of compounds.[1] The pyridine ring is a fundamental scaffold in numerous

pharmaceuticals and functional materials. The presence of a hydroxyl group, a methyl group,

and a nitro group on the pyridine core of this molecule imparts a unique combination of

electronic and steric properties, making its structural elucidation by spectroscopic methods a

critical task for its potential applications.

The strategic placement of these functional groups is expected to significantly influence the

chemical shifts in NMR spectroscopy, the vibrational frequencies in IR spectroscopy, and the

fragmentation patterns in mass spectrometry. Understanding these spectroscopic features is
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paramount for confirming the identity, purity, and structure of synthesized 4-Methyl-2-
nitropyridin-3-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules

in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of 4-Methyl-2-
nitropyridin-3-ol, along with standard protocols for data acquisition.

Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 4-Methyl-2-nitropyridin-3-ol is expected to exhibit distinct signals

corresponding to the aromatic protons, the methyl protons, and the hydroxyl proton. The

chemical shifts are influenced by the electron-withdrawing nature of the nitro group and the

pyridine nitrogen, as well as the electron-donating effect of the methyl and hydroxyl groups.

Expected Chemical Shifts and Multiplicities:

Aromatic Protons (H-5 and H-6): The pyridine ring protons are expected to appear in the

aromatic region, typically between δ 7.0 and 9.0 ppm. Due to the substitution pattern, we

would expect two signals in this region. The proton at the 5-position (H-5) and the proton at

the 6-position (H-6) will likely appear as doublets due to coupling with each other. The

electron-withdrawing nitro group at the 2-position will deshield the adjacent proton (H-6),

causing it to appear at a higher chemical shift compared to H-5.

Methyl Protons (CH₃): The protons of the methyl group at the 4-position are expected to

appear as a singlet in the upfield region, likely between δ 2.0 and 2.5 ppm.

Hydroxyl Proton (OH): The hydroxyl proton signal is expected to be a broad singlet, and its

chemical shift can vary significantly depending on the solvent, concentration, and

temperature. It could appear anywhere between δ 5.0 and 10.0 ppm.

Diagram: Predicted ¹H NMR Signal Assignments
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H-5 (doublet)
δ ~7.0-7.5 ppm
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CH₃ (singlet)
δ ~2.0-2.5 ppm
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Caption: Predicted ¹H NMR signals for 4-Methyl-2-nitropyridin-3-ol.
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Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

The chemical shifts of the carbon atoms in the pyridine ring are particularly sensitive to the

electronic effects of the substituents.

Expected Chemical Shifts:

Aromatic Carbons: The six carbons of the pyridine ring are expected to appear in the range

of δ 110-160 ppm.

C-2 and C-4: The carbons bearing the nitro and methyl groups, respectively, will be

significantly affected. The carbon attached to the electron-withdrawing nitro group (C-2) is

expected to be deshielded and appear at a higher chemical shift.

C-3: The carbon bearing the hydroxyl group will also be deshielded.

C-5 and C-6: These protonated carbons will have chemical shifts influenced by the

adjacent substituents.

Methyl Carbon (CH₃): The methyl carbon is expected to appear in the upfield region, typically

between δ 15 and 25 ppm.

Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural

determination.

Step-by-Step Methodology:

Sample Preparation:

Dissolve 5-10 mg of the purified 4-Methyl-2-nitropyridin-3-ol in approximately 0.6 mL of

a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Setup:
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Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

Tune and match the probe for the desired nucleus (¹H or ¹³C).

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field

to achieve optimal homogeneity.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation

delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise

ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters: pulse angle of 30-45°, a larger spectral width to cover the entire

carbon chemical shift range, and a significantly larger number of scans compared to ¹H

NMR due to the lower natural abundance of ¹³C.

2D NMR Experiments (for complex spectra):

If signal overlap occurs in the 1D spectra, 2D NMR experiments such as COSY

(Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and

HMBC (Heteronuclear Multiple Bond Correlation) can be employed to resolve ambiguities

and confirm structural assignments.[2]

Diagram: NMR Experimental Workflow
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Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a

molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

Predicted IR Absorption Bands
The IR spectrum of 4-Methyl-2-nitropyridin-3-ol is expected to show characteristic absorption

bands for the O-H, C-H, C=C, C=N, and N-O bonds.

Table: Predicted IR Absorption Frequencies
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Functional Group Vibration Type
Expected
Wavenumber
(cm⁻¹)

Intensity

O-H (hydroxyl) Stretching 3200-3600 Strong, Broad

C-H (aromatic) Stretching 3000-3100 Medium

C-H (methyl) Stretching 2850-2960 Medium

C=C, C=N (aromatic

ring)
Stretching 1400-1600 Medium to Strong

N-O (nitro group) Asymmetric Stretching 1500-1560 Strong

N-O (nitro group) Symmetric Stretching 1300-1370 Strong

The presence of strong absorption bands for the nitro group (N-O stretching) is a key

diagnostic feature for this class of compounds.[3][4]

Experimental Protocol for FTIR Spectroscopy
Step-by-Step Methodology:

Sample Preparation:

Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with about 100 mg

of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin,

transparent pellet using a hydraulic press.

Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of

an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

Place the sample in the spectrometer and record the sample spectrum.

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
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Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It

is used to determine the molecular weight of a compound and to deduce its structure from the

fragmentation patterns.

Predicted Mass Spectrum
Molecular Ion Peak (M⁺): The molecular weight of 4-Methyl-2-nitropyridin-3-ol is 154.12

g/mol .[1] Therefore, the mass spectrum is expected to show a molecular ion peak at m/z =

154.

Fragmentation Pattern: The fragmentation of the molecular ion will depend on the ionization

method used (e.g., Electron Ionization - EI). Common fragmentation pathways for substituted

pyridines include:

Loss of the nitro group (NO₂) leading to a fragment at m/z = 108.

Loss of a hydroxyl radical (•OH) resulting in a fragment at m/z = 137.

Cleavage of the pyridine ring.

Diagram: Predicted Mass Spectrometry Fragmentation

[M]⁺˙
m/z = 154

[M - NO₂]⁺
m/z = 108- NO₂

[M - OH]⁺
m/z = 137

- OH
Further

Fragments

Click to download full resolution via product page

Caption: Predicted fragmentation pathways for 4-Methyl-2-nitropyridin-3-ol.

Experimental Protocol for Mass Spectrometry
Step-by-Step Methodology:
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Sample Introduction:

The sample can be introduced into the mass spectrometer via a direct insertion probe (for

solids) or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for

separation prior to analysis.

Ionization:

Choose an appropriate ionization technique. Electron Ionization (EI) is a common hard

ionization technique that provides detailed fragmentation patterns. Electrospray Ionization

(ESI) is a softer technique often used with LC-MS that typically results in a prominent

molecular ion peak with less fragmentation.

Mass Analysis:

The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g.,

quadrupole, time-of-flight).

Detection:

The separated ions are detected, and a mass spectrum is generated.

Summary of Spectroscopic Data
The following table summarizes the predicted key spectroscopic data for 4-Methyl-2-
nitropyridin-3-ol.

Table: Summary of Predicted Spectroscopic Data
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Spectroscopic Technique Key Predicted Features

¹H NMR
Aromatic protons (δ 7.0-8.5), Methyl singlet (δ

2.0-2.5), Broad OH singlet

¹³C NMR
Aromatic carbons (δ 110-160), Methyl carbon (δ

15-25)

IR Spectroscopy

Strong, broad O-H stretch (3200-3600 cm⁻¹),

Strong N-O stretches (1500-1560 and 1300-

1370 cm⁻¹)

Mass Spectrometry
Molecular ion peak at m/z = 154, Fragments

corresponding to loss of NO₂ and OH

Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for 4-
Methyl-2-nitropyridin-3-ol. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS

characteristics, researchers can more effectively identify and characterize this compound in

their synthetic and analytical workflows. The provided experimental protocols offer a

standardized approach to data acquisition, ensuring the generation of high-quality and

reproducible spectroscopic results. As experimental data for this specific molecule becomes

publicly available, this guide can serve as a valuable reference for comparison and further

refinement of our understanding of its unique spectroscopic profile.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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